![molecular formula C20H27N3O3 B2929947 N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide CAS No. 872848-52-7](/img/structure/B2929947.png)
N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives, such as the one you mentioned, are important in medicinal and organic chemistry due to their wide range of biological activity and medicinal applications . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds involves the use of N-Boc piperazine derivatives . These derivatives were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule shapes and crystal structures can vary depending on the specific derivative .Chemical Reactions Analysis
These compounds can serve as intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity and β-Adrenergic Receptor Antagonism
- Antihypertensive Indole Derivatives : A study explored aryloxypropanolamines containing the 3-indolyl-tert-butyl moiety, showing antihypertensive activity combined with β-adrenergic receptor antagonism and vasodilating action in rats. This highlights the compound's potential in cardiovascular research and drug development (Kreighbaum et al., 1980).
Synthesis and Chemical Properties
- Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl aldimines and ketimines, related to the chemical structure of interest, have been identified as versatile intermediates for the asymmetric synthesis of amines. They demonstrate how functional groups similar to those in the compound can be utilized in synthesizing a wide range of enantioenriched amines (Ellman et al., 2002).
Ligand Synthesis and Metal Ion Complexation
- Rhodamine-Based Dual Chemosensor : Research into rhodamine-based compounds, structurally similar to the target compound, has led to the development of dual chemosensors for Zn2+ and Al3+ ions. These sensors demonstrate the potential for the target compound in applications requiring selective metal ion detection (Roy et al., 2019).
Catalysis and Polymerization
- Phosphazene Bases as Organocatalysts : Phosphazene bases, including compounds with tert-butyl groups, have been shown to act as effective organocatalysts for the living ring-opening polymerization of cyclic esters. This illustrates the compound's relevance to materials science, especially in polymer synthesis (Zhang et al., 2007).
Bioconjugation and Drug Development
- Building Blocks for Bifunctional Ligands : The compound's structural elements are useful in the synthesis of bifunctional DTPA-like ligands, leveraging its potential in bioconjugation and the development of diagnostic and therapeutic agents (Anelli et al., 1999).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with enzymes such asglycogen phosphorylase (GP) . GP is a critical rate-limiting enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate during glycogenolysis .
Mode of Action
It’s likely that it interacts with its target enzyme to modulate its activity, leading to changes in the biochemical pathways it’s involved in .
Biochemical Pathways
Given the potential target of gp, it’s plausible that it could impactglycogenolysis , a process vital in maintaining glucose homeostasis .
Result of Action
Modulation of gp activity could potentially impact glucose homeostasis, affecting cellular energy levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-6-22(7-2)17(24)13-23-12-15(14-10-8-9-11-16(14)23)18(25)19(26)21-20(3,4)5/h8-12H,6-7,13H2,1-5H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXUPPGBASYZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

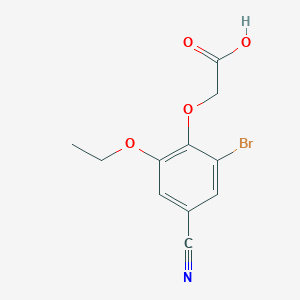
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2929869.png)
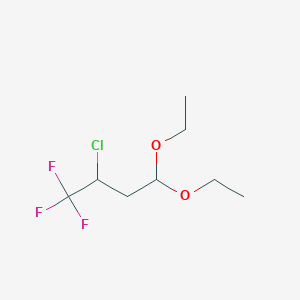
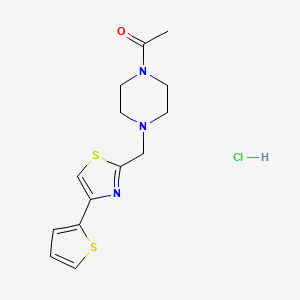
![[2-(Azepan-1-yl)-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2929874.png)
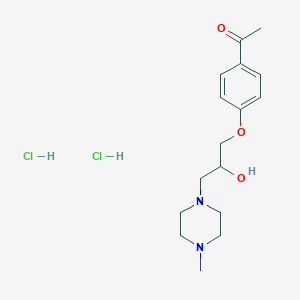
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxyacetamide](/img/structure/B2929877.png)
![6-Isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929878.png)
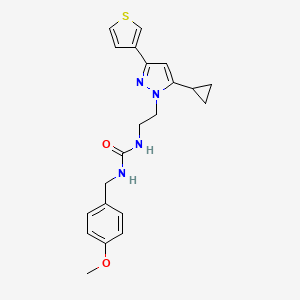
![2-methyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2929881.png)



![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2929886.png)